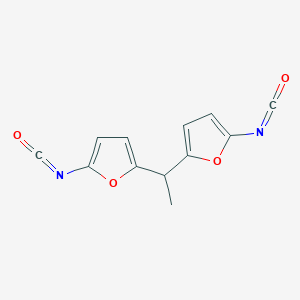
2,2'-(Ethane-1,1-diyl)bis(5-isocyanatofuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) is a chemical compound characterized by its unique structure, which includes two isocyanate groups attached to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) typically involves the reaction of 2,2’-(Ethane-1,1-diyl)bis(5-hydroxyfuran) with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively.
Substitution Reactions:
Common Reagents and Conditions
Amines: React with the isocyanate groups to form urea derivatives.
Alcohols: React with the isocyanate groups to form carbamate derivatives.
Electrophiles: Used in substitution reactions on the furan rings.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Substituted Furans: Formed from electrophilic substitution reactions.
Applications De Recherche Scientifique
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, such as the formation of cross-linked polymers and the modification of surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): A compound with similar structural features but different functional groups.
2,2’-(Ethane-1,2-diyl)bis(oxy)diisophthalic acid: Another compound with a similar ethane-1,2-diyl backbone but different functional groups.
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(5-isocyanatofuran) is unique due to the presence of both isocyanate groups and furan rings, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
88768-52-9 |
|---|---|
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
2-isocyanato-5-[1-(5-isocyanatofuran-2-yl)ethyl]furan |
InChI |
InChI=1S/C12H8N2O4/c1-8(9-2-4-11(17-9)13-6-15)10-3-5-12(18-10)14-7-16/h2-5,8H,1H3 |
Clé InChI |
BKSUHHVEWHAWLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(O1)N=C=O)C2=CC=C(O2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


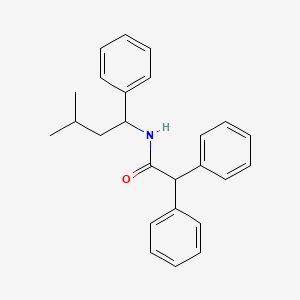
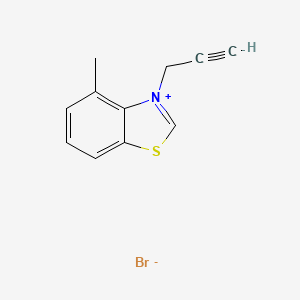
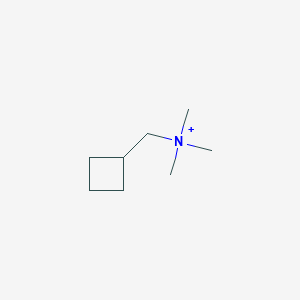

![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)



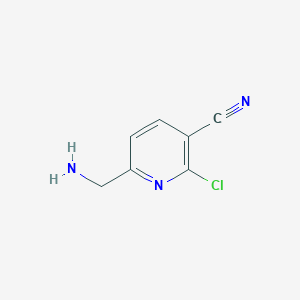
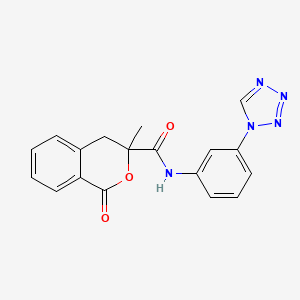
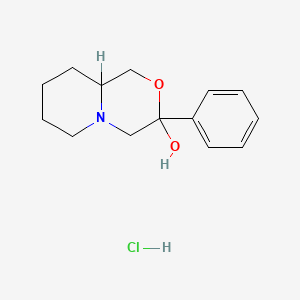
![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
